2-Methoxy-4-(tributylstannyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

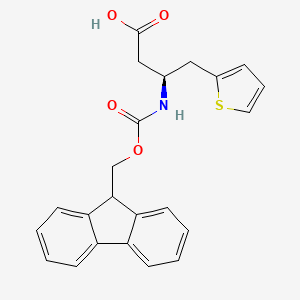

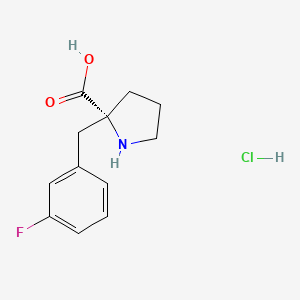

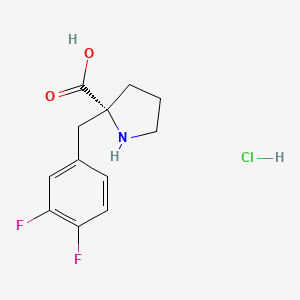

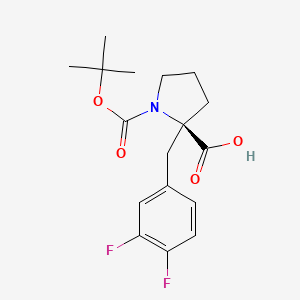

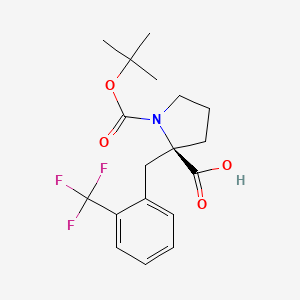

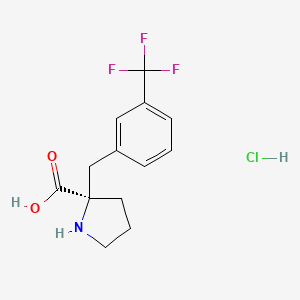

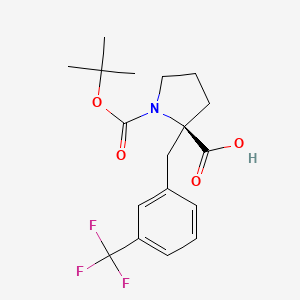

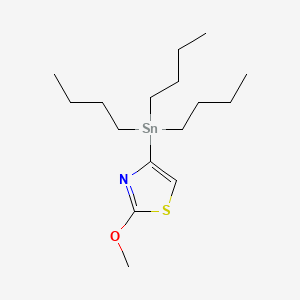

“2-Methoxy-4-(tributylstannyl)thiazole” is a chemical compound used in scientific research. It is a reagent for the arylation of thiazole by Stille cross-coupling . The compound has a molecular weight of 405.21 .

Molecular Structure Analysis

The molecular formula of “2-Methoxy-4-(tributylstannyl)thiazole” is C16H31NOSSn . The structure of the compound includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .

Chemical Reactions Analysis

“2-Methoxy-4-(tributylstannyl)thiazole” is used as a reagent for the arylation of thiazole by Stille cross-coupling . This suggests that it can participate in palladium-catalyzed coupling reactions with various aryl halides.

Physical And Chemical Properties Analysis

“2-Methoxy-4-(tributylstannyl)thiazole” is a liquid at room temperature . It has a molecular weight of 405.21 , and its exact mass is 405.114838 g/mol . The compound has a topological polar surface area of 50.4 Ų .

Applications De Recherche Scientifique

Organic Synthesis

2-Methoxy-4-(tributylstannyl)thiazole is utilized in organic synthesis, particularly in Stille cross-coupling reactions, which are a subset of palladium-catalyzed coupling reactions. This compound acts as a reagent for arylation of thiazole, allowing for the creation of complex organic molecules with potential applications in various chemical industries .

Medicinal Chemistry

In medicinal chemistry, thiazole derivatives, including those related to 2-Methoxy-4-(tributylstannyl)thiazole, are explored for their biological activities. For instance, thiazole compounds have been evaluated for their antibacterial properties against various pathogens such as Staphylococcus aureus and E. coli . Additionally, some thiazole derivatives have been investigated for their interaction with DNA and topoisomerase II, leading to DNA damage and cell death, which could be beneficial in cancer research .

Biological Evaluation

Thiazole derivatives synthesized from compounds like 2-Methoxy-4-(tributylstannyl)thiazole have been subjected to biological evaluation to determine their efficacy in various treatments. For example, substituted thiazole derivatives have been produced in good yield through aqueous medium reactions and tested for their potential therapeutic effects .

Advanced Research Applications

Antibacterial Activity Screening

Specific thiazole derivatives have been prepared and screened for preliminary in vitro antibacterial activity against a range of bacteria, indicating the compound’s significance in developing new antibacterial agents .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H301, H312, H315, H319, H332, and H410 . These indicate that it is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, harmful if inhaled, and very toxic to aquatic life with long-lasting effects .

Mécanisme D'action

Target of Action

Mode of Action

It is known that tributylstannyl compounds are often used as reagents for arylation of thiazole by stille cross-coupling . This suggests that 2-Methoxy-4-(tributylstannyl)thiazole may interact with its targets through a similar mechanism.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Propriétés

IUPAC Name |

tributyl-(2-methoxy-1,3-thiazol-4-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZRGWAGRPABLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376853 |

Source

|

| Record name | 2-Methoxy-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927391-09-1 |

Source

|

| Record name | 2-Methoxy-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.